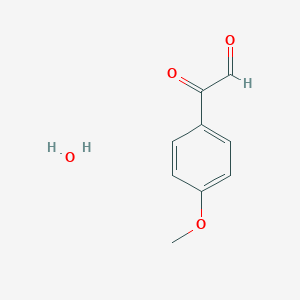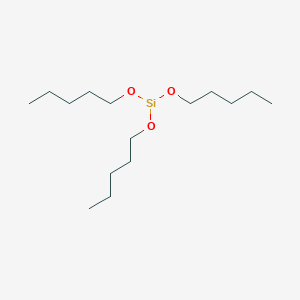
Silane, tris(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, tris(pentyloxy)-, also known as TPO silane, is an organosilicon compound that has gained significant attention in the scientific community due to its unique chemical properties. TPO silane is a colorless and odorless liquid that is soluble in organic solvents. It is commonly used as a coupling agent in the synthesis of various materials, including polymers, composites, and coatings.
Mécanisme D'action
The mechanism of action of Silane, tris(pentyloxy)- silane is based on its ability to form covalent bonds with both organic and inorganic materials. The Silane, tris(pentyloxy)- group on the silane molecule reacts with the hydroxyl groups on the surface of the material, forming a strong bond. This results in improved adhesion and compatibility between the materials, leading to enhanced mechanical and chemical properties.
Effets Biochimiques Et Physiologiques
Silane, tris(pentyloxy)- silane has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that exposure to high concentrations of Silane, tris(pentyloxy)- silane can cause skin and eye irritation. Therefore, appropriate safety measures must be taken when handling Silane, tris(pentyloxy)- silane.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, tris(pentyloxy)- silane has several advantages for use in laboratory experiments. It is easy to handle, has excellent thermal stability, and is compatible with a wide range of materials. Additionally, Silane, tris(pentyloxy)- silane can improve the mechanical and chemical properties of materials, making it a valuable tool in the development of advanced materials.
However, there are also limitations to the use of Silane, tris(pentyloxy)- silane in laboratory experiments. One of the main limitations is its cost, as Silane, tris(pentyloxy)- silane is relatively expensive compared to other coupling agents. Additionally, the use of Silane, tris(pentyloxy)- silane can lead to a decrease in the transparency of materials, making it unsuitable for certain applications.
Orientations Futures
There are several future directions for the use of Silane, tris(pentyloxy)- silane in scientific research. One potential direction is the development of novel drug delivery systems using Silane, tris(pentyloxy)- silane as a coupling agent. Another potential direction is the use of Silane, tris(pentyloxy)- silane in the synthesis of advanced materials, including nanocomposites and coatings. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of Silane, tris(pentyloxy)- silane, which could lead to the development of safer and more effective coupling agents.
Conclusion:
In conclusion, Silane, tris(pentyloxy)- silane is a valuable tool in scientific research due to its unique chemical properties. It has been extensively studied for its use as a coupling agent in the synthesis of various materials, including polymers, composites, and coatings. Silane, tris(pentyloxy)- silane has also been used in the development of novel drug delivery systems. While Silane, tris(pentyloxy)- silane has several advantages for use in laboratory experiments, there are also limitations to its use. However, there are several future directions for the use of Silane, tris(pentyloxy)- silane in scientific research, including the development of advanced materials and drug delivery systems.
Méthodes De Synthèse
Silane, tris(pentyloxy)- silane can be synthesized through a variety of methods, including the reaction of pentanol with silicon tetrachloride or tetraethoxysilane. The most common method of synthesis is the reaction of pentanol with trichlorosilane in the presence of a catalyst. The resulting product is purified through distillation, and the Silane, tris(pentyloxy)- silane is obtained in high purity.
Applications De Recherche Scientifique
Silane, tris(pentyloxy)- silane has been extensively studied for its use as a coupling agent in the synthesis of various materials. It has been used in the preparation of composite materials, polymer coatings, and adhesives. Silane, tris(pentyloxy)- silane has also been used as a surface modifier for nanoparticles, improving their dispersion and stability in solution. Additionally, Silane, tris(pentyloxy)- silane has been used in the development of novel drug delivery systems, including nanoparticles and hydrogels.
Propriétés
Numéro CAS |
17907-97-0 |
|---|---|
Nom du produit |
Silane, tris(pentyloxy)- |
Formule moléculaire |
C15H33O3Si |
Poids moléculaire |
289.51 g/mol |
InChI |
InChI=1S/C15H33O3Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-15H2,1-3H3 |
Clé InChI |
SFMFSJQRKXEGAM-UHFFFAOYSA-N |
SMILES |
CCCCCO[Si](OCCCCC)OCCCCC |
SMILES canonique |
CCCCCO[Si](OCCCCC)OCCCCC |
Autres numéros CAS |
17907-97-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




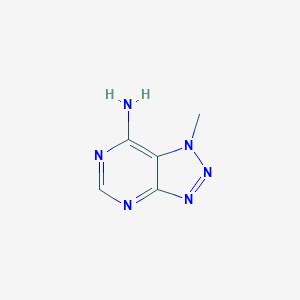

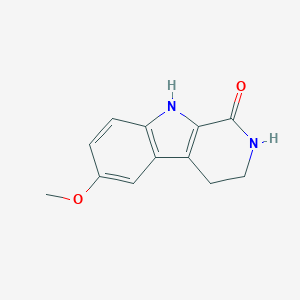
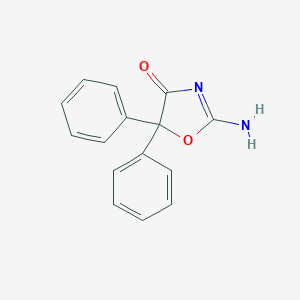
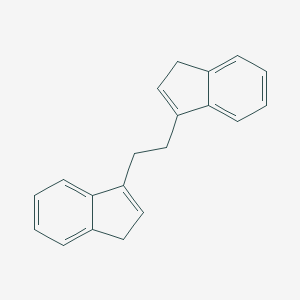
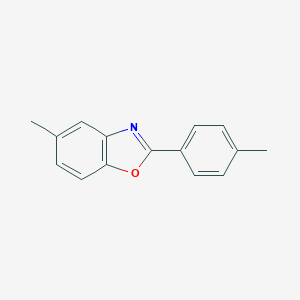
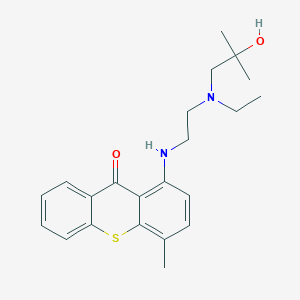
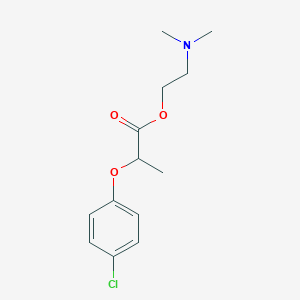
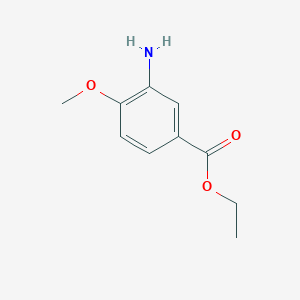
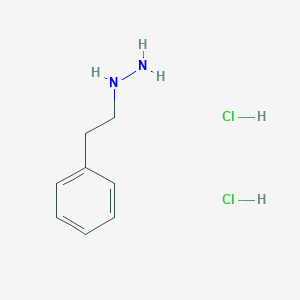
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)
